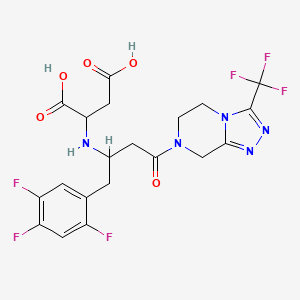

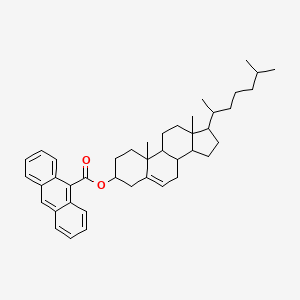

Olean-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2a,3b,4a,6b)-

Descripción general

Descripción

El ácido olean-12-en-28-oico, 2,3,6,23-tetrahidroxi-, (2a,3b,4a,6b)- es un derivado del ácido oleanólico, un triterpeno pentacíclico natural que se encuentra en diversas frutas, hierbas y plantas medicinales. Este compuesto ha llamado la atención debido a sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido olean-12-en-28-oico, 2,3,6,23-tetrahidroxi-, (2a,3b,4a,6b)- generalmente implica varios pasos que comienzan con el ácido oleanólico. El proceso incluye reacciones de hidroxilación en posiciones específicas de la molécula de ácido oleanólico. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y catalizadores como el paladio sobre carbón .

Métodos de producción industrial

La producción industrial de este compuesto a menudo implica la extracción de fuentes naturales, como ciertas plantas y cortezas de árboles. El ácido oleanólico extraído se somete luego a modificaciones químicas para introducir los grupos hidroxilo deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido olean-12-en-28-oico, 2,3,6,23-tetrahidroxi-, (2a,3b,4a,6b)- experimenta varias reacciones químicas, que incluyen:

Oxidación: Convierte los grupos hidroxilo en grupos carbonilo.

Reducción: Reduce los grupos carbonilo a grupos hidroxilo.

Sustitución: Reemplaza los grupos hidroxilo por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Cloruro de tionilo para convertir los grupos hidroxilo en cloruros.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales alterados, que pueden utilizarse aún más en química medicinal .

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.

Biología: Investigado por su papel en la modulación de vías celulares.

Medicina: Explorado por sus propiedades antiinflamatorias, anticancerígenas y antivirales.

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos

Mecanismo De Acción

El compuesto ejerce sus efectos a través de múltiples dianas y vías moleculares. Se ha demostrado que inhibe enzimas clave implicadas en la inflamación y la progresión del cáncer, como la ciclooxigenasa y las metaloproteinasas de matriz. Además, modula vías de señalización como NF-κB y MAPK, lo que lleva a una reducción de la inflamación y el crecimiento tumoral .

Comparación Con Compuestos Similares

Compuestos similares

Ácido oleanólico: El compuesto madre, conocido por sus propiedades antiinflamatorias y hepatoprotectoras.

Ácido ursólico: Otro triterpeno pentacíclico con actividades biológicas similares.

Ácido betulínico: Exhibe propiedades anticancerígenas y anti-VIH

Singularidad

El ácido olean-12-en-28-oico, 2,3,6,23-tetrahidroxi-, (2a,3b,4a,6b)- destaca por su patrón específico de hidroxilación, que mejora su bioactividad y especificidad hacia ciertos objetivos moleculares. Esto lo convierte en un compuesto valioso para el desarrollo de terapias dirigidas .

Propiedades

IUPAC Name |

8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQVFXZQPGAVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protobassic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37905-13-8 | |

| Record name | Protobassic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 - 312 °C | |

| Record name | Protobassic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)

![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)

![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)

![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)